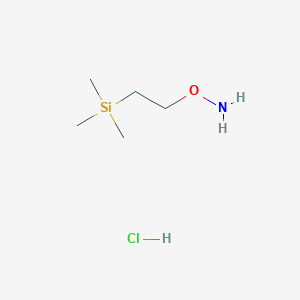

O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride

Description

O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride (chemical formula: C₅H₁₆ClNOSi) is a hydroxylamine derivative featuring a trimethylsilylethyl group. This compound is characterized by its silicon-containing substituent, which confers unique steric and electronic properties. The trimethylsilyl group is often employed in organic synthesis as a protective group due to its stability under various reaction conditions and ease of removal via fluoride ions .

Properties

IUPAC Name |

O-(2-trimethylsilylethyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H15NOSi.ClH/c1-8(2,3)5-4-7-6;/h4-6H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDNNDTUAVSQNGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16ClNOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10593594 | |

| Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153502-27-3 | |

| Record name | O-[2-(Trimethylsilyl)ethyl]hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10593594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The process comprises two key stages:

-

Formation of Chloroisonitrosoacetone :

Acetone reacts with HCl and HNO in a nitrosation reaction, producing chloroisonitrosoacetone. Optimal conditions include: -

Chlorination and Hydrolysis :

Chloroisonitrosoacetone is treated with chlorine gas (Cl) in aqueous medium, forming phosgene oxime (ClC=NOH), which undergoes hydrolysis to yield hydroxylamine hydrochloride. Critical parameters include:

Table 1: Industrial-Scale Synthesis Parameters for NHOH·HCl

| Parameter | Specification |

|---|---|

| Acetone Parts by Weight | 45–60 |

| HCl Concentration | 24–33 parts (100%) |

| HNO Concentration | 70 parts (100%) |

| Chlorination Temperature | 0–50°C |

| Reaction Yield | Not explicitly reported; optimized for scale |

| Parameter | Typical Range |

|---|---|

| Solvent | DMF, THF, or DMSO |

| Base | NaOH, KOH, or EtN |

| Reaction Temperature | 0–25°C |

| Duration | 12–24 hours |

| Workup | Filtration, solvent removal, recrystallization |

Industrial and Laboratory-Scale Adaptations

Large-Scale Production

Industrial protocols prioritize cost efficiency and yield. Key adaptations include:

Laboratory-Scale Synthesis

Smaller-scale preparations emphasize purity and reproducibility:

-

Purification : Recrystallization from ethanol/ether mixtures removes unreacted silyl chloride.

-

Characterization : Techniques such as H NMR (δ ~0.1 ppm for Si(CH)) and FTIR (~1050 cm for Si–C) confirm product identity.

Challenges and Mitigation Strategies

Moisture Sensitivity

The trimethylsilyl group is prone to hydrolysis. Strategies include:

-

Inert Atmosphere : Conducting reactions under nitrogen or argon.

-

Anhydrous Solvents : Rigorous drying of solvents and reagents.

Byproduct Formation

-

Siloxane Derivatives : Minimized by controlling reaction pH and temperature.

-

Unreacted Silyl Chloride : Removed via fractional distillation or column chromatography.

Chemical Reactions Analysis

Deprotection Reactions

The TMS-ethyl group acts as a protecting group , removable under mild acidic or fluoride-mediated conditions:

| Condition | Reaction Outcome | Mechanism |

|---|---|---|

| HCl (aq) | Cleavage to regenerate hydroxylamine | Acid hydrolysis of the silyl ether |

| TBAF (tetrabutylammonium fluoride) | Desilylation to free hydroxylamine | Fluoride-induced Si-O bond cleavage |

This deprotection is critical for applications requiring transient hydroxylamine release .

Nucleophilic Substitution

The compound participates in oxime formation with carbonyl compounds:

Oximes derived from this reaction are precursors for Beckmann rearrangements or reductive aminations .

Stability and Handling

-

Air Sensitivity : Secondary hydroxylamines like this compound slowly oxidize to nitrones () upon prolonged air exposure .

-

Storage : Stable as the hydrochloride salt at 2–8°C under inert atmosphere.

Intermediate for Weinreb Amides

Analogous to N,O-dimethylhydroxylamine, this compound can generate Weinreb-type amides when reacted with acyl chlorides:

These amides are pivotal for controlled ketone synthesis .

Ligand Design

The hydroxylamine-TMS-ethyl group has been explored in coordination chemistry, forming stable complexes with transition metals (e.g., Ni, Cu) for catalytic applications .

Comparative Reactivity Data

| Reaction Type | Yield (%) | Conditions | Key Reference |

|---|---|---|---|

| Deprotection (HCl) | 85–92 | 1M HCl, RT, 2h | |

| Oxime Formation | 70–78 | EtOH, reflux, 4h | |

| Reductive Amination | 65–72 | Zn/HCl, 0°C to RT, 1h |

Mechanistic Insights

-

Oxygen Source Studies : Isotopic labeling (e.g., ) confirms that the hydroxylamine oxygen is retained in products during substitution reactions .

-

Intermediate Detection : LC-MS analyses reveal transient aryloxyamine intermediates in reactions with aromatic electrophiles .

This compound’s utility lies in its balance of stability and reactivity, making it indispensable in multistep syntheses requiring hydroxylamine intermediates.

Scientific Research Applications

Common Synthetic Route:

- Reagents Used: Hydroxylamine, 2-trimethylsilylethyl chloride, base (e.g., sodium hydroxide).

- Conditions: Mild temperature and inert atmosphere to prevent decomposition.

Scientific Research Applications

O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride finds utility across several domains:

Organic Synthesis

- Formation of Oximes and Amines: The compound acts as a reagent for synthesizing oximes from carbonyl compounds and can be reduced to form amines. This property is particularly useful in the production of pharmaceutical intermediates.

Medicinal Chemistry

- Synthesis of Pharmaceutical Intermediates: It is employed in the development of active pharmaceutical ingredients (APIs) and intermediates due to its ability to modify functional groups effectively.

Biological Applications

- Modification of Biomolecules: The compound is utilized for modifying proteins and nucleic acids, aiding in the study of their structure and function.

- Antioxidant Properties: It exhibits potential antioxidant activity by scavenging free radicals, which is relevant in neurodegenerative disease research.

- Antimicrobial Activity: Some derivatives show promise against various bacterial and fungal strains.

Neuroprotective Effects

Research indicates that hydroxylamines can protect neuronal cells from oxidative damage, highlighting their potential therapeutic roles in neurodegenerative diseases.

Antimicrobial Efficacy

Studies have demonstrated that derivatives of O-(2-Trimethylsilylethyl)hydroxylamine exhibit antimicrobial properties, suggesting applications in developing new antimicrobial agents.

Pharmacological Applications

The compound's ability to modify biomolecules has been leveraged in drug design, enhancing the efficacy of various therapeutic agents.

Mechanism of Action

The mechanism of action of O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile, attacking electrophilic centers in various substrates. This reactivity is due to the presence of the hydroxylamine group, which can donate electrons to form new bonds. The compound’s molecular targets and pathways include interactions with carbonyl compounds to form oximes and with alkyl halides to form substituted hydroxylamines .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs of O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride, highlighting differences in substituents, molecular weights, and applications:

Biological Activity

O-(2-Trimethylsilylethyl)hydroxylamine hydrochloride is a hydroxylamine derivative that has garnered interest in various fields, including medicinal chemistry and organic synthesis. This article explores its biological activity, synthesis, and potential applications based on existing research.

Chemical Structure and Properties

Chemical Formula: CHClNOS

Molecular Weight: 196.77 g/mol

Appearance: White to off-white crystalline solid

Solubility: Soluble in water due to the hydrochloride form

The compound features a hydroxylamine functional group, which is known for its reactivity in biological systems. Hydroxylamines are characterized by their ability to participate in redox reactions, making them valuable in both synthetic and biological contexts.

Hydroxylamines, including this compound, are known to exhibit various biological activities:

- Antioxidant Properties: Hydroxylamines can act as reducing agents, scavenging free radicals and preventing oxidative stress in cells. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

- Antimicrobial Activity: Some studies have indicated that hydroxylamine derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi .

- Modulation of Nitric Oxide (NO) Production: Hydroxylamines can influence nitric oxide synthase pathways, leading to increased NO production, which is crucial for various physiological processes including vasodilation and immune response modulation .

Case Studies and Research Findings

- Neuroprotective Effects:

- Antimicrobial Efficacy:

- Pharmacological Applications:

Synthesis and Derivative Studies

The synthesis of this compound typically involves the reaction of trimethylsilyl ether derivatives with hydroxylamine under acidic conditions. The resulting product can be purified through recrystallization or chromatography.

Comparative Analysis of Hydroxylamine Derivatives

Q & A

Q. What are the standard synthetic routes for preparing O-(2-Trimethylsilylethyl)hydroxylamine Hydrochloride?

Methodological Answer: The compound can be synthesized via nucleophilic substitution between hydroxylamine hydrochloride and 2-trimethylsilylethyl chloride under basic conditions. A typical protocol involves dissolving hydroxylamine hydrochloride in a polar solvent (e.g., DMSO or water) with a base like NaOH to deprotonate hydroxylamine. The silyl chloride is then added dropwise at 0–25°C, followed by stirring for 12–24 hours. Workup includes filtration, solvent removal, and recrystallization from ethanol/ether mixtures. Ionic liquids (e.g., [Bmim]OH) may enhance reaction efficiency by stabilizing intermediates .

Q. How is this compound characterized in research settings?

Methodological Answer: Key characterization techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the silyl group (δ ~0.1 ppm for Si(CH₃)₃) and hydroxylamine backbone. ²⁹Si NMR can verify silyl bonding .

- FTIR : Peaks at ~3200 cm⁻¹ (N–H stretch) and ~1050 cm⁻¹ (Si–C stretch).

- Elemental Analysis : To validate C, H, N, and Cl content.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion peaks .

Q. What are common applications of this compound in organic synthesis?

Methodological Answer: The silyl-protected hydroxylamine is widely used to:

- Generate oximes : React with aldehydes/ketones under mild acidic conditions. The silyl group acts as a protecting moiety, simplifying purification .

- Synthesize hydroxamic acids : React with activated esters or anhydrides. The trimethylsilyl group enhances solubility in nonpolar solvents .

- Form heterocycles : Participate in cycloadditions to create isoxazolines or tetrazoles, leveraging its nucleophilic NH₂ group .

Q. How should researchers handle and store this compound to ensure stability?

Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the silyl group.

- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions. Avoid prolonged exposure to light or heat .

Advanced Research Questions

Q. How can reaction yields be optimized in silyl-protected hydroxylamine syntheses?

Methodological Answer:

- Solvent Systems : Ionic liquids (e.g., imidazolium salts) improve reaction rates by stabilizing charged intermediates .

- Alternative Methods : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) .

- Catalysis : Lewis acids (e.g., ZnCl₂) may enhance electrophilic activation of silyl chlorides .

Q. What computational approaches are used to study reaction mechanisms involving this compound?

Methodological Answer:

- DFT Calculations : Model the electronic effects of the silyl group on reaction pathways (e.g., oxime formation barriers).

- Molecular Dynamics : Simulate solvent interactions in ionic liquid-mediated syntheses .

Q. How can isotopic labeling (e.g., deuterium) be incorporated into this compound for tracer studies?

Methodological Answer: Deuterated analogs (e.g., CD₃ groups) can be synthesized using deuterated silyl chlorides. For example, O-(2-trimethylsilylethyl-d₆) derivatives are prepared via analogous routes, with characterization by ²H NMR and mass spectrometry .

Q. How do researchers address contradictions in reported reaction outcomes (e.g., variable yields)?

Methodological Answer:

Q. What role does this compound play in designing MAO inhibitors or antimicrobial agents?

Methodological Answer:

- MAO Inhibition : The hydroxylamine moiety can chelate metal ions in enzyme active sites. Structural analogs are screened for binding affinity using molecular docking .

- Antimicrobial Studies : Derivatives like isoxazolines (synthesized via [3+2] cycloaddition) are tested against bacterial/fungal strains using MIC assays .

Q. What are the challenges in scaling up syntheses involving this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.